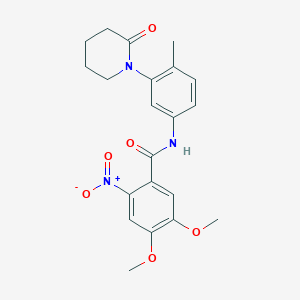

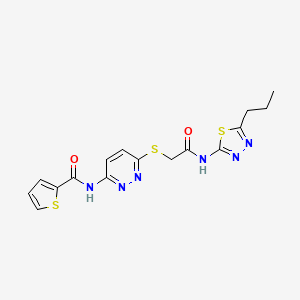

4,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide, also known as DMNPAN, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DMNPAN is a member of the benzamide family of compounds, which are known to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.

Scientific Research Applications

Hypoxia-Selective Cytotoxicity

- Cytotoxic Action Against Hypoxic Cells of Solid Tumors : A study by Shyam et al. (1999) found that 4,5-dimethoxy-2-nitro analogue, a related compound, demonstrated significant toxicity to hypoxic EMT6 mammary carcinoma cells with minor toxicity to aerobic cells. This suggests its potential in targeting hypoxic regions in solid tumors (Shyam et al., 1999).

Crystal Engineering

- Molecular Tapes and Weak Interactions : Saha et al. (2005) investigated molecular tapes via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving 4-nitrobenzamide, a structurally similar compound. This highlights the utility of such compounds in crystal design and understanding intermolecular interactions (Saha et al., 2005).

Photochemical Studies

- Photolabile Protecting Group Applications : Matsumoto et al. (2009) discussed the use of 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl group as a photolabile protecting group, demonstrating its potential in photochemical applications and UV-irradiation studies (Matsumoto et al., 2009).

Reductive Chemistry and Bioreductive Drugs

- Selective Toxicity for Hypoxic Cells : Palmer et al. (1995) explored the reductive chemistry of a similar compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, noting its selective toxicity for hypoxic cells. This study enhances the understanding of bioreductive drugs and their activation in hypoxic tumor cells (Palmer et al., 1995).

Molecular Complexation

- Crystal Engineering for Nonlinear Optics : Muthuraman et al. (2001) investigated molecular complexes for potential use in nonlinear optics. While not directly mentioning the exact compound, their study on 4-hydroxy-4'-nitrobiphenyl/stilbene complexes provides insights into the potential of similar nitrobenzamide derivatives in crystal engineering (Muthuraman et al., 2001).

X-ray Crystallography

- Molecular Crystal Structure Analysis : Maru and Shah (2013) conducted a study on the crystal structure of a dihydropyridine derivative related to the compound . This research is significant for understanding the structural aspects of similar nitrobenzamide derivatives (Maru & Shah, 2013).

properties

IUPAC Name |

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c1-13-7-8-14(10-16(13)23-9-5-4-6-20(23)25)22-21(26)15-11-18(29-2)19(30-3)12-17(15)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYGNAHDCSCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)

![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)

![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)

![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)